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molecular formula C9H12BrN B3279880 5-Bromo-2-(2-methylpropyl)pyridine CAS No. 701934-82-9

5-Bromo-2-(2-methylpropyl)pyridine

Cat. No. B3279880
M. Wt: 214.1 g/mol
InChI Key: VDFLEFNRQLYKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312334B2

Procedure details

To a solution of 2,5-dibromopyridine (4.5 g, 19 mmol) in tetrahydrofuran (50 ml) was added [1,1′-bis (diphenylphosphino)ferrocene]dichloronickel (II) (103 mg, 0.19 mmol) and the resulting mixture was cooled to −10° C. A 2M solution of isobutylmagnesium bromide in ether (12.4 ml, 24.7 mmol) was added slowly and the mixture was stirred at −10 to 10° C. for 3.5 hours. After quenching with saturated aqueous ammonium chloride solution, the mixture was partitioned between ether and water and the product from the organic phase was chromatographed on silica gel eluting with 10% ether in pentane to afford the 5-Bromo-2-(2-methylpropyl)pyridine compound as a volatile oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
103 mg
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isobutylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH2:9]([Mg]Br)[CH:10]([CH3:12])[CH3:11].CCOCC>O1CCCC1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.Cl[Ni]Cl.[Fe]>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:9][CH:10]([CH3:12])[CH3:11])=[N:3][CH:4]=1 |f:4.5.6.7,^1:29,30,31,32,33,47,48,49,50,51|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
103 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni]Cl.[Fe]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
isobutylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)[Mg]Br
Name
Quantity
12.4 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −10 to 10° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching with saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
the product from the organic phase was chromatographed on silica gel eluting with 10% ether in pentane

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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